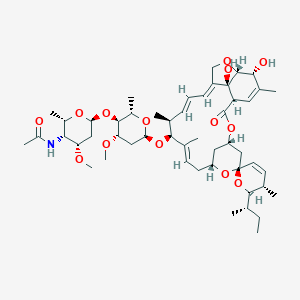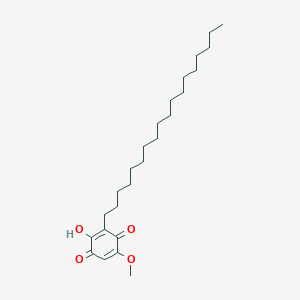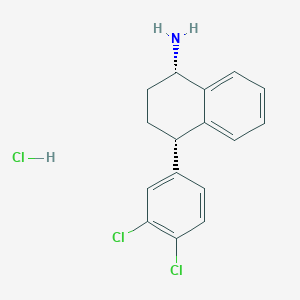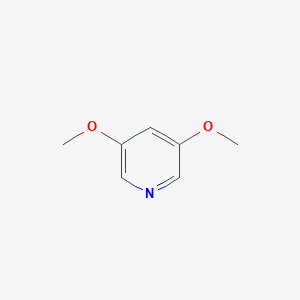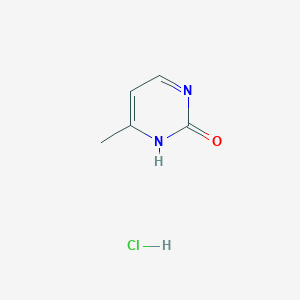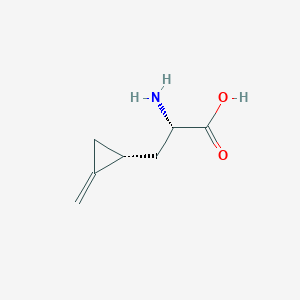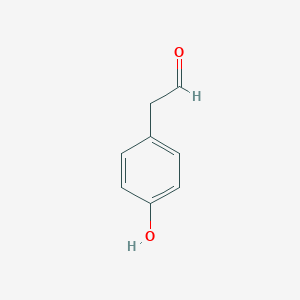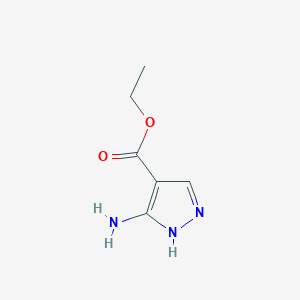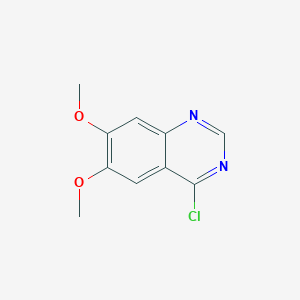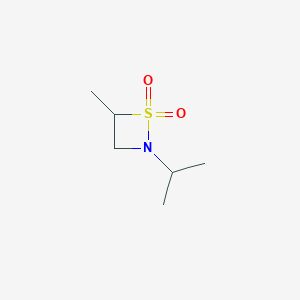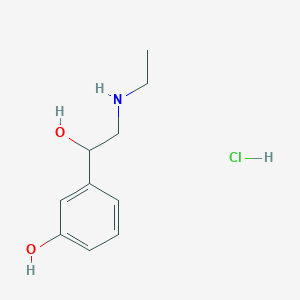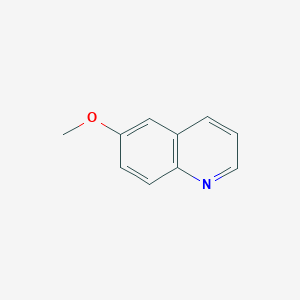
6-甲氧基喹啉
描述
6-Methoxyquinoline is an aromatic ether that is quinoline substituted at position 6 by a methoxy group . It is a member of quinolines and an aromatic ether .
Synthesis Analysis
6-Methoxyquinoline is used for synthesis . It has an empirical formula of C10H9NO . The product may be solid, liquid, a solidified melt, or a supercooled melt due to its specific melting range .Molecular Structure Analysis
The molecular formula of 6-Methoxyquinoline is C10H9NO . Its average mass is 159.185 Da and its monoisotopic mass is 159.068420 Da .Chemical Reactions Analysis
Efficient ozonolysis of 6-Methoxyquinoline is conducted in a Corning low flow reactor with recycling . The conversions of quinoline from single-pass experiments were significant .Physical And Chemical Properties Analysis
6-Methoxyquinoline has a density of 1.1±0.1 g/cm3 . Its boiling point is 295.3±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.4±3.0 kJ/mol . The flash point is 102.7±10.1 °C . The index of refraction is 1.611 .科学研究应用
Based on the information available, here is a comprehensive analysis of the scientific research applications of “6-Methoxyquinoline,” focusing on six unique applications:
Synthesis of Organic Compounds with Pharmaceutical Applications
Scientific Field
Organic Chemistry and Drug Development
Application Summary
6-Methoxyquinoline is a versatile building block for synthesizing a wide range of organic compounds, particularly those with potential pharmaceutical applications.
Methods of Application
The compound undergoes various organic reactions to create new molecules with desired biological activities. These reactions are carefully designed and executed to yield products with high purity.
Results Summary
The synthesized compounds from 6-Methoxyquinoline have been instrumental in the discovery and development of new drugs, showcasing its importance in pharmaceutical research .
This analysis provides a detailed overview of the diverse applications of 6-Methoxyquinoline in scientific research, highlighting its significance in various fields and its potential for contributing to advancements in technology and medicine.
Antitumor Agents for Lung Carcinoma
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
6-Methoxyquinoline complexes have been studied for their antitumor effects, particularly against lung carcinoma. These complexes induce oxidative damage in cancer cells, which can lead to cell death.
Methods of Application
The complexes, such as those with copper (Cu6MQ), are tested on A549 lung carcinoma cells. The experiments measure the cytotoxicity of the compounds and their ability to induce oxidative stress and DNA damage.
Results Summary
The copper complex (Cu6MQ) showed a lower IC50, indicating higher potency in reducing cell proliferation and inducing oxidative stress, leading to apoptosis in cancer cells .
Proton Exchange Studies in Fluorescent Species
Scientific Field
Physical Chemistry
Application Summary
The fluorescence properties of 6-Methoxyquinoline are utilized to study proton exchange rates and equilibria in excited states. This has implications for understanding the behavior of fluorescent species in various pH conditions.
Methods of Application
The absorption and fluorescence spectra of 6-Methoxyquinoline are analyzed as a function of pH. The data is used to calculate the rates and equilibria of proton exchange in the excited state.
Results Summary
6-Methoxyquinoline is found to be a stronger base in the lowest excited singlet state, which is reflected by the pH dependence of its fluorescence. This property is used to infer the behavior of other related compounds .
These applications further demonstrate the versatility of 6-Methoxyquinoline in scientific research, offering valuable insights into its potential uses in various fields of study.
Antiplasmodial Activity
Scientific Field
Parasitology and Medicinal Chemistry
Application Summary
6-Methoxyquinoline derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds are part of a broader search for new antimalarial drugs.
Methods of Application
Derivatives such as 8-amino-6-methoxyquinoline-tetrazole hybrids are synthesized and tested for their antiplasmodial activity. The effectiveness is measured by their ability to inhibit the growth of Plasmodium falciparum in vitro.
Results Summary
Some of the synthesized compounds have shown promising activity against the parasite, indicating potential as new antimalarial agents .
Probing Proton Exchange in Fluorescent Species
Application Summary
The fluorescent properties of 6-Methoxyquinoline are exploited to study proton exchange mechanisms in excited states, which is significant for understanding the behavior of fluorescent molecules under different pH conditions.
Methods of Application
The absorption and fluorescence spectra of 6-Methoxyquinoline are analyzed across a range of pH values. The data helps in determining the proton exchange rates and equilibria in the excited state.
Results Summary
The studies reveal that 6-Methoxyquinoline acts as a stronger base in its excited state compared to its ground state, which is reflected in the pH-dependent fluorescence behavior .
安全和危害
未来方向
属性
IUPAC Name |
6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLDPJYCIEXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063746 | |
| Record name | Quinoline, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma | |
| Record name | 6-Methoxyquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Methoxyquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 6-Methoxyquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.151-1.154 (20º) | |
| Record name | 6-Methoxyquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00323 [mmHg] | |
| Record name | 6-Methoxyquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methoxyquinoline | |
CAS RN |
5263-87-6 | |
| Record name | 6-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5263-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 6-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1U3125AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
